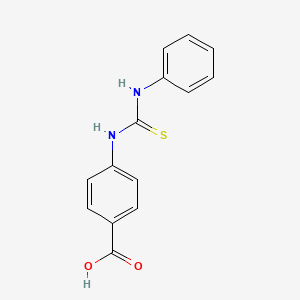

Benzoic acid, 4-(((phenylamino)thioxomethyl)amino)-

Description

Properties

IUPAC Name |

4-(phenylcarbamothioylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-13(18)10-6-8-12(9-7-10)16-14(19)15-11-4-2-1-3-5-11/h1-9H,(H,17,18)(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKFAIKNFGGKER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60153566 | |

| Record name | Benzoic acid, 4-(((phenylamino)thioxomethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223-42-3 | |

| Record name | Benzoic acid, 4-(((phenylamino)thioxomethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001223423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(((phenylamino)thioxomethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CARBOXYPHENYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s structurally similar to 4-aminobenzoic acid (paba), which is known to be an essential nutrient for many human pathogens. PABA is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants.

Mode of Action

Sulfonamide drugs are structurally similar to PABA, and their antibacterial activity is due to their ability to interfere with the conversion of PABA to folate by the enzyme dihydropteroate synthetase.

Biochemical Pathways

4-[(phenylcarbamothioyl)amino]benzoic acid might affect the tetrahydrofolate synthesis pathway, given its structural similarity to PABA. PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi. Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase.

Result of Action

Some structurally similar compounds have shown antimicrobial and cytotoxic activities. For instance, certain Schiff bases derived from PABA have exhibited antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA), moderate antimycobacterial activity, and potent broad-spectrum antifungal properties.

Biological Activity

Benzoic acid, 4-(((phenylamino)thioxomethyl)amino)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of Benzoic acid, 4-(((phenylamino)thioxomethyl)amino)- is . Its structure features a benzoic acid moiety linked to a thioxomethyl group through an amino connection. This unique configuration may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to Benzoic acid, 4-(((phenylamino)thioxomethyl)amino)- exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of rheumatoid arthritis and other inflammatory conditions. It is believed to inhibit specific pro-inflammatory cytokines such as IL-1 and TNF-α.

- Mechanism of Action : The compound may exert its effects by modulating the activity of transcription factors like NF-κB, which are crucial in inflammatory responses .

Case Studies

-

Case Study on Inflammatory Disease Treatment :

- A study evaluated the efficacy of Benzoic acid derivatives in reducing inflammation in murine models. Results indicated a significant reduction in paw swelling and joint inflammation markers.

- Findings : The treatment group showed a 40% decrease in inflammatory markers compared to the control group .

- Antimicrobial Activity Evaluation :

The biological activity of Benzoic acid, 4-(((phenylamino)thioxomethyl)amino)- is attributed to several mechanisms:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in inflammatory pathways, leading to reduced cytokine production .

- Interaction with Cellular Targets : The thioxomethyl group may interact with cellular receptors or enzymes, influencing metabolic pathways related to inflammation and infection.

Comparative Analysis

To further understand the uniqueness of this compound, it can be compared with similar benzoic acid derivatives:

Comparison with Similar Compounds

Key Features :

- Applications : Thiourea derivatives are explored in medicinal chemistry for enzyme inhibition (e.g., histone deacetylases) and as intermediates in organic synthesis .

Comparison with Structurally Similar Compounds

Urea vs. Thiourea Analogs

Key Insight : The sulfur atom in thiourea reduces solubility but enhances metal-binding capacity, making it relevant for catalytic or coordination chemistry. Urea analogs are more stable and water-soluble, favoring pharmaceutical formulations .

Hydrazide Derivatives

Chlorine and nitro groups enhance electrophilicity, impacting reactivity .

Complex Heterocyclic Derivatives

Key Insight : Heterocyclic substitutions (e.g., pyrazole, bicycloheptene) improve target specificity in drug design but complicate synthesis .

Acidity and Solubility

- Acidity : The carboxylic acid group (pKa ~4.2) dominates acidity, while the thiourea moiety (pKa ~8-10) contributes to basicity under physiological conditions.

- LogP : Estimated LogP for the thiourea derivative is ~2.5 (moderately lipophilic), compared to ~1.8 for the urea analog, favoring better membrane permeability .

Stability and Reactivity

- Thiourea : Susceptible to hydrolysis under strong acidic/basic conditions, forming urea or releasing H₂S.

- Urea : More resistant to hydrolysis but can degrade under prolonged UV exposure .

Q & A

Q. What are the standard analytical methods for quantifying Benzoic acid, 4-(((phenylamino)thioxomethyl)amino)- in complex matrices?

To quantify this compound in complex matrices (e.g., biological or environmental samples), researchers should employ:

- Square Wave Voltammetry (SWV) with Boron-Doped Diamond (BDD) Electrodes : Optimize parameters such as scan rate (e.g., 50–200 mV/s), pulse amplitude (10–50 mV), and pH (acidic conditions for protonation). Use the standard addition method to mitigate matrix effects, as demonstrated in sunscreen analysis .

- LC-MS (Liquid Chromatography-Mass Spectrometry) : Utilize reverse-phase C18 columns with mobile phases like methanol/water (0.1% formic acid). Calibrate using isotopically labeled internal standards (e.g., deuterated benzoic acid) to enhance accuracy .

| Method | LOD | LOQ | Applications |

|---|---|---|---|

| SWV | 0.1 µM | 0.3 µM | Commercial products, aqueous solutions |

| LC-MS | 0.01 µM | 0.03 µM | Metabolite identification, pharmacokinetics |

Q. How can researchers determine the thermodynamic properties (e.g., enthalpy of sublimation) of this compound?

Thermodynamic properties are critical for stability assessments. Key methods include:

- Isothermal Thermogravimetry (TG-TS) : Measure mass loss under controlled temperatures (e.g., 340–410 K) and calculate ΔsubH° using the Clausius-Clapeyron equation. Ensure inert gas flow (e.g., N₂) to prevent oxidation .

- Knudsen Effusion : Use a calibrated effusion cell to determine vapor pressure at sub-ambient pressures (0.013 bar) and derive sublimation enthalpies via statistical mechanics models .

Reported values for benzoic acid derivatives show variability:

| ΔsubH° (kJ/mol) | Method | Temperature (K) | Reference |

|---|---|---|---|

| 90.9 ± 2.0 | TG-TS | 340–410 | |

| 88.1 ± 0.2 | TCM | 293–311 |

Cross-validate using differential scanning calorimetry (DSC) to reconcile discrepancies .

Q. What are the recommended protocols for synthesizing and purifying this compound to ensure high purity?

- Synthesis : React 4-aminobenzoic acid with phenyl isothiocyanate in anhydrous DMF under N₂. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Purification : Perform recrystallization using ethanol/water (70:30 v/v) or column chromatography (silica gel, gradient elution). Validate purity via melting point (compare to literature) and HPLC (>98% purity) .

- Safety : Use fume hoods, nitrile gloves, and eye protection. Store in sealed containers under desiccation to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound interact with microbial systems, and what molecular mechanisms confer resistance in organisms like Saccharomyces cerevisiae?

In S. cerevisiae, resistance involves:

- Multidrug Transporter Tpo1 : Upregulated under benzoic acid stress, Tpo1 effluxes the compound. Validate via knockout strains (ΔTPO1) showing 3-fold higher susceptibility .

- Nitrogen Metabolism : Benzoic acid depletes intracellular polyamines (e.g., spermidine). Supplement cultures with 1 mM putrescine to restore growth in stressed cells .

- Transcriptional Regulation : Gcn4 and Stp1 transcription factors modulate TPO1 expression. Use ChIP-seq to map promoter binding sites under varying nitrogen availability .

Q. Experimental Design :

- Expose log-phase yeast to 5 mM benzoic acid.

- Quantify TPO1 mRNA via qRT-PCR (primers: TPO1-F/R).

- Measure intracellular polyamines via HPLC-FLD .

Q. What strategies can resolve discrepancies in reported thermochemical data for this compound?

Discrepancies arise from methodological variations. Mitigate by:

- Method Cross-Validation : Compare TG-TS, Knudsen effusion, and DSC results. For example, ΔsubH° values from TG-TS (90.9 ± 2.0 kJ/mol) and Knudsen (88.1 ± 0.2 kJ/mol) can be reconciled via error-weighted averaging .

- Sample Purity Assessment : Use elemental analysis (C, H, N, S) to confirm >99% purity. Impurities (e.g., residual solvents) skew vapor pressure measurements .

- Standard Reference Materials : Calibrate instruments with NIST-certified benzoic acid (SRM 39j) for sublimation studies .

Q. How can researchers investigate the metabolic pathways and health impacts of this compound in model organisms?

- Metabolic Tracing : Administer ¹⁴C-labeled compound to rodents. Extract urine/fecal samples at 0–24 hrs and quantify metabolites via radio-HPLC. Expect primary detoxification via glycine conjugation (hippuric acid) .

- Toxicokinetics : Measure plasma concentrations post-administration (e.g., 50 mg/kg oral dose). Use LC-MS/MS to detect parent compound and metabolites (LOQ: 0.01 µg/mL) .

- Genotoxicity Assays : Perform Ames test (TA98 strain ± S9 metabolic activation). A negative result (≤2-fold revertant increase) suggests low mutagenic risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.